![molecular formula C10H18OSi B13488859 3-(Trimethylsilyl)spiro[3.3]heptan-1-one](/img/structure/B13488859.png)
3-(Trimethylsilyl)spiro[3.3]heptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trimethylsilyl)spiro[3.3]heptan-1-one is a unique organic compound characterized by its spirocyclic structure. The compound features a spiro[3.3]heptane core with a trimethylsilyl group attached to the third carbon and a ketone functional group at the first carbon. This structure imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)spiro[3One common method is the strain-relocating cyclization reaction, which efficiently constructs the spiro[3.3]heptane framework . The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for 3-(Trimethylsilyl)spiro[3.3]heptan-1-one are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of the laboratory synthetic routes. Industrial production may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsilyl)spiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(Trimethylsilyl)spiro[3.3]heptan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying spirocyclic chemistry.
Biology: The compound is used in the development of bioactive molecules and studying biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Trimethylsilyl)spiro[3.3]heptan-1-one involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules. The ketone group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptan-1-one: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
Spiro[3.3]heptane: A saturated hydrocarbon with no functional groups, making it less reactive.
Trimethylsilyl derivatives: Compounds with trimethylsilyl groups attached to different core structures, exhibiting varied reactivity and applications.
Uniqueness
3-(Trimethylsilyl)spiro[3.3]heptan-1-one is unique due to its combination of a spirocyclic core and a trimethylsilyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H18OSi |
|---|---|
Molecular Weight |
182.33 g/mol |
IUPAC Name |
1-trimethylsilylspiro[3.3]heptan-3-one |
InChI |
InChI=1S/C10H18OSi/c1-12(2,3)9-7-8(11)10(9)5-4-6-10/h9H,4-7H2,1-3H3 |
InChI Key |
XKPHXHWPWWNFHO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1CC(=O)C12CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


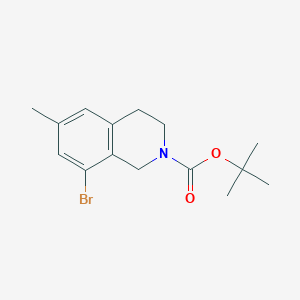
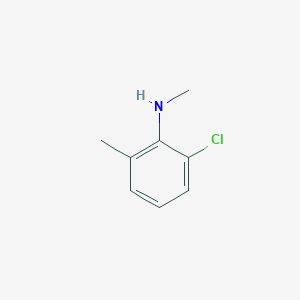
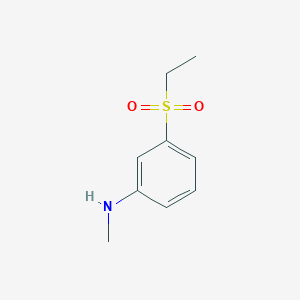
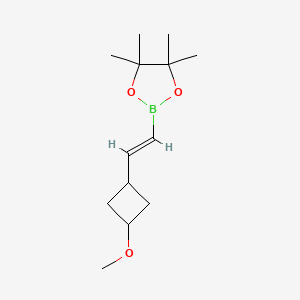
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride](/img/structure/B13488801.png)
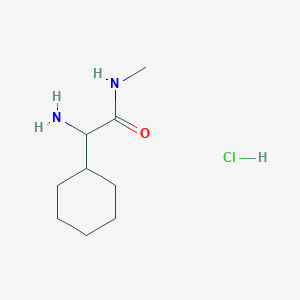
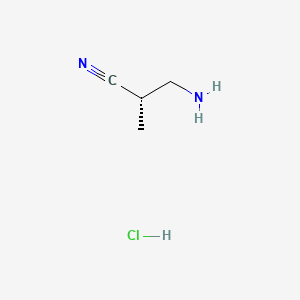
![3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid](/img/structure/B13488833.png)
![6-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13488837.png)
![Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13488846.png)
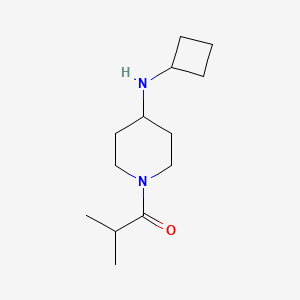
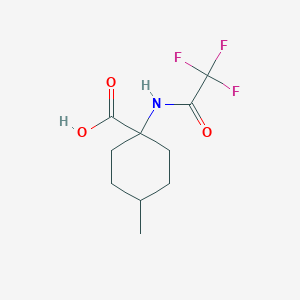
![[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13488853.png)
![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13488862.png)
